2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS No.: 1234871-66-9
Cat. No.: VC6161404
Molecular Formula: C17H15F4N3O2
Molecular Weight: 369.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234871-66-9 |
|---|---|
| Molecular Formula | C17H15F4N3O2 |
| Molecular Weight | 369.32 |
| IUPAC Name | 2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
| Standard InChI | InChI=1S/C17H15F4N3O2/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-5-11(6-8-12)9-15(25)22-10-17(19,20)21/h1-8H,9-10H2,(H,22,25)(H2,23,24,26) |
| Standard InChI Key | ZJEOYXGOXYYFKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)F |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Key Features
The molecule comprises three distinct regions:
-
A 2-fluorophenyl group linked via a ureido (–NH–C(=O)–NH–) bridge to a central phenyl ring.
-
An acetamide backbone (–CH₂–C(=O)–NH–) connected to the central phenyl ring.
-
A 2,2,2-trifluoroethyl substituent bonded to the acetamide nitrogen.
The fluorine atoms on the phenyl and trifluoroethyl groups enhance lipophilicity and metabolic stability, while the ureido and acetamide functionalities provide hydrogen-bonding capabilities critical for target engagement .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₄N₃O₂ |
| Molecular Weight | 369.32 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 3 (two ureido NH, one acetamide NH) |
| Hydrogen Bond Acceptors | 5 (two ureido O, one acetamide O, two fluorine) |
| Rotatable Bonds | 7 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of 2-fluorophenyl isocyanate: 2-Fluoroaniline reacts with phosgene or a safer equivalent (e.g., triphosgene) under anhydrous conditions to yield the isocyanate intermediate.
-
Ureido coupling: The isocyanate reacts with 4-aminophenylacetamide in the presence of a base (e.g., triethylamine) to form the ureido linkage.
-
Trifluoroethylation: The acetamide nitrogen is alkylated with 2,2,2-trifluoroethyl iodide or bromide using a coupling agent such as potassium carbonate in a polar aprotic solvent (e.g., DMF).
Key Reaction Conditions:
-
Temperature: 0–25°C for isocyanate formation; 50–80°C for alkylation.
-
Solvents: Dichloromethane (DCM) for phosgene reactions; dimethylformamide (DMF) for alkylation.
-
Yield: Reported yields range from 40% to 60% after chromatographic purification.
Structural and Crystallographic Insights
Conformational Analysis
The compound’s flexibility arises from seven rotatable bonds, enabling adaptive binding to diverse biological targets. Computational models suggest the fluorophenyl and trifluoroethyl groups adopt orthogonal orientations relative to the central phenyl ring, minimizing steric clashes .
Hydrogen-Bonding Networks
In solid-state structures of analogous compounds (e.g., ), intermolecular N–H⋯O and C–H⋯F interactions stabilize crystal packing. For example, in N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, N–H⋯O bonds form chains along the a-axis . Similar behavior is anticipated in the title compound, though experimental crystallographic data remain unpublished.
Biological Activity and Mechanisms
Anticancer and Antiviral Prospects
Fluorinated acetamides are explored for kinase inhibition and apoptosis induction. The trifluoroethyl group’s electron-withdrawing nature could modulate enzyme active sites, while the ureido moiety may interact with ATP-binding pockets.
Comparative Analysis with Analogues
Table 2: Biological Activities of Related Acetamides
The title compound’s dual fluorination and ureido group position it uniquely between these analogues, suggesting tunable potency across therapeutic areas .
Future Directions and Challenges
Optimization Strategies
-
Bioisosteric replacement: Substituting the trifluoroethyl group with cyclopropyl or oxetane to improve solubility.
-
Prodrug development: Masking the ureido NH as a carbamate to enhance oral bioavailability.
Unresolved Questions
-
Target identification: Proteomic studies are needed to elucidate binding partners.
-
In vivo efficacy: Animal models of tuberculosis and cancer will validate preclinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume